

# Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Photoredox Catalysis

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## Compound of Interest

Compound Name: Chloro(dicyclohexylphenylphosphine)gold(I)

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These application notes provide a comprehensive overview of the use of **chloro(dicyclohexylphenylphosphine)gold(I)**, herein referred to as  $[\text{Au}(\text{PCy}_2\text{Ph})\text{Cl}]$ , as a co-catalyst in dual visible-light photoredox and gold catalysis. This powerful synergistic approach enables a variety of organic transformations under mild reaction conditions, opening new avenues for the synthesis of complex molecules relevant to pharmaceutical and materials science.

## Introduction

Dual catalysis combining visible-light photoredox activation with gold catalysis has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup> In these systems, a photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates. These intermediates can then engage with a gold(I) catalyst, like  $[\text{Au}(\text{PCy}_2\text{Ph})\text{Cl}]$ , to facilitate oxidative addition and subsequent reductive elimination, enabling cross-coupling reactions that are challenging to achieve through traditional methods.<sup>[1][2]</sup> The choice of the phosphine ligand on the gold(I) catalyst can significantly influence the reaction's efficiency and scope.<sup>[2]</sup>  $[\text{Au}(\text{PCy}_2\text{Ph})\text{Cl}]$ , with its electron-rich and bulky dicyclohexylphenylphosphine ligand, offers unique reactivity in certain transformations.

## Key Applications

The primary application for [Au(PCy<sub>2</sub>Ph)Cl] in this dual catalytic system is in reactions where fine-tuning of the electronic and steric properties of the gold catalyst is crucial for achieving high yields. One prominent example is the arylative ring expansion of alkenyl cycloalkanols.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This transformation allows for the construction of functionalized cyclic ketones, which are important structural motifs in many natural products and pharmaceutical agents.

In this reaction, the photocatalyst generates an aryl radical from an aryldiazonium salt. This radical then oxidizes the gold(I) catalyst to a gold(II) species, which is further oxidized to a highly electrophilic gold(III)-aryl intermediate.<sup>[2]</sup> This intermediate activates the alkene of the cycloalkanol, initiating a ring expansion and subsequent C-C bond formation. The choice of a gold catalyst with a strongly electron-donating ligand can be critical for product formation, especially with electron-rich aryl diazonium salts.<sup>[2]</sup><sup>[4]</sup>

## Data Presentation

The following table summarizes the quantitative data for the dual visible-light photoredox and gold-catalyzed arylative ring expansion of 1-(1-phenylcyclopropyl)ethen-1-ol with 4-methoxyphenyldiazonium tetrafluoroborate, highlighting the effect of the phosphine ligand on the gold(I) catalyst.

Entry	Gold Catalyst	Photocatalyst	Time (h)	Yield (%)
1	Ph <sub>3</sub> PAuCl	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	12	35
2	(p-CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> ) <sub>3</sub> PAuCl	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	12	75
3	[Au(PCy <sub>2</sub> Ph)Cl]	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	12	<10
4	IPrAuCl	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	12	0

Data sourced from the supplementary information of Shu, X.-Z., et al., J. Am. Chem. Soc. 2014, 136 (16), pp 5844–5847.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

Note: In this specific arylative ring expansion with an electron-rich diazonium salt, the gold catalyst with a strong electron-withdrawing ligand, (p-CF<sub>3</sub>C<sub>6</sub>H<sub>4</sub>)<sub>3</sub>PAuCl, provided the best yield.

[2][4] While  $[\text{Au}(\text{PCy}_2\text{Ph})\text{Cl}]$  was tested, it proved less effective for this particular substrate combination, underscoring the importance of ligand screening for reaction optimization. However, the principles and protocols are directly applicable, and for other substrates, an electron-rich ligand such as dicyclohexylphenylphosphine may be beneficial.

## Experimental Protocols

### General Protocol for Dual Visible-Light Photoredox and Gold-Catalyzed Arylative Ring Expansion

This protocol is adapted from the work of Shu, Toste, and coworkers.[2][3][4]

#### Materials:

- Alkenyl cycloalkanol (e.g., 1-(1-phenylcyclopropyl)ethen-1-ol) (0.1 mmol, 1.0 equiv)
- Aryldiazonium tetrafluoroborate (0.15 mmol, 1.5 equiv)
- Gold catalyst (e.g.,  $[\text{Au}(\text{PCy}_2\text{Ph})\text{Cl}]$ ) (0.01 mmol, 10 mol%)
- Photocatalyst (e.g.,  $\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$ ) (0.005 mmol, 5 mol%)
- Anhydrous solvent (e.g., acetonitrile,  $\text{CH}_3\text{CN}$ ) (1.0 mL)
- Inert atmosphere (Nitrogen or Argon)
- Visible light source (e.g., blue LEDs)

#### Procedure:

- To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkenyl cycloalkanol (0.1 mmol), aryldiazonium tetrafluoroborate (0.15 mmol), gold catalyst (0.01 mmol), and photocatalyst (0.005 mmol).
- Seal the vial with a septum and purge with an inert atmosphere ( $\text{N}_2$  or Ar) for 10-15 minutes.
- Add the anhydrous solvent (1.0 mL) via syringe.



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Caption: Dual Gold/Photoredox Catalytic Cycle.

This diagram illustrates the general mechanism for the dual gold and photoredox-catalyzed cross-coupling reactions. The cycle begins with the photoexcitation of the photocatalyst, which then initiates a series of single-electron transfer and redox events involving the aryldiazonium salt and the gold catalyst, ultimately leading to the formation of the desired product and regeneration of both catalysts.

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## References

- 1. Merging Visible Light Photoredox and Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Visible Light Photoredox and Gold-Catalyzed Arylative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Visible Light Photoredox and Gold-Catalyzed Arylative Ring Expansion [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Photoredox Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159700#chloro-dicyclohexylphenylphosphine-gold-i-in-photoredox-catalysis]

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